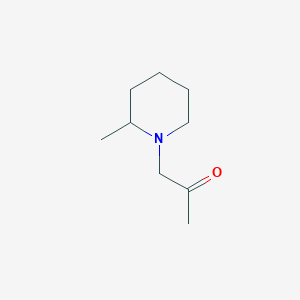

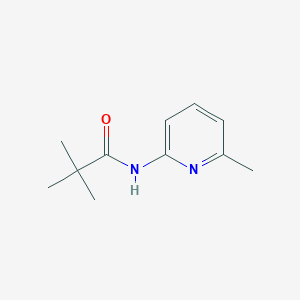

![molecular formula C11H12BrNO3 B1351743 Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate CAS No. 524032-63-1](/img/structure/B1351743.png)

Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

Methyl 4-bromophenylacetate, a related compound, is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .

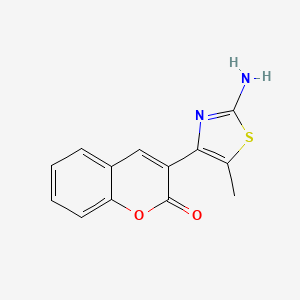

Molecular Structure Analysis

The molecular structure of “Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate” is represented by the linear formula C9H9BrO2 . The molecular weight is 229.075 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-[[2-(4-bromophenyl)acetyl]acetate” include a molecular weight of 229.071 , a density of 1.4±0.1 g/cm3 , and a boiling point of 268.6±15.0 °C at 760 mmHg . The melting point is 205-208°C .

Applications De Recherche Scientifique

Synthesis and Pharmacological Activity

Synthesis and Antihypertensive Activity : Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate was utilized as a starting material in the synthesis of various compounds, including thiosemicarbazides, triazoles, and Schiff bases. These compounds showed significant antihypertensive α-blocking activity with low toxicity, highlighting the potential use of this chemical in developing hypertension treatments (Abdel-Wahab et al., 2008).

Antiprotozoal Agents : Derivatives of Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate, specifically 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, were synthesized and showed strong DNA affinities and effective in vitro and in vivo antiprotozoal activity against T. b. rhodesiense and P. falciparum. This indicates its potential as a base structure for developing antiprotozoal drugs (Ismail et al., 2004).

Drug Intermediate and Educational Application : The compound was used in an organic experiment design as a drug intermediate, showcasing its utility not only in pharmacological applications but also as an educational tool in improving students' interest in scientific research and experimental skills (Min, 2015).

Synthesis of Clopidogrel Sulfate : The compound served as a precursor in the synthesis of Clopidogrel Sulfate, a medication used to prevent blood clots. The synthesis route highlighted advantages like readily available starting material, moderate conditions, high yield, and quality, indicating the compound's relevance in pharmaceutical manufacturing (Hu Jia-peng, 2012).

Synthesis of Aryloxyacetic Acid Analogs and Antimicrobial Activity : Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate was used in synthesizing aryloxyacetic acid analogs, showing potent antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents (Dahiya et al., 2008).

Production of Phenylacetic Acid Derivatives : The compound was involved in producing phenylacetic acid derivatives, showcasing its versatility in organic synthesis and potential applications in various pharmacological fields (Varma et al., 2006).

Structural Analysis and Chemical Properties

Crystal Structure Analysis : Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate's crystal structure was studied, providing insights into its molecular geometry and interactions, which is vital for understanding its chemical behavior and potential applications in material science and pharmacology (Choi et al., 2007).

Atropoisomeric Alkenylphenylglycine Derivatives Synthesis : The compound was used in synthesizing atropoisomeric alkenylphenylglycine derivatives, showcasing its utility in creating complex molecular structures with potential applications in medicinal chemistry and material science (Bizhanova et al., 2017).

Hydrogen Bond Studies in Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides : The compound was part of a study focused on hydrogen bond interactions, offering valuable insights into its bonding characteristics and potential applications in designing molecules with desired properties (Romero & Margarita, 2008).

Synthesis of Formazans as Antimicrobial Agents : Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate was involved in synthesizing formazans, highlighting its utility in developing new antimicrobial agents and contributing to the fight against microbial resistance (Sah et al., 2014).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . The safety data sheet (SDS) for a related compound, Methyl 4-bromophenylacetate, suggests that it may cause eye, skin, and respiratory tract irritation .

Orientations Futures

“Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate” exhibits diverse properties and finds applications in various fields like pharmaceuticals, organic synthesis, and material sciences, making it an indispensable tool for researchers. Its future directions could involve further exploration of these applications.

Propriétés

IUPAC Name |

methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBBHEGFSSAGSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[(4-bromophenyl)acetyl]glycinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

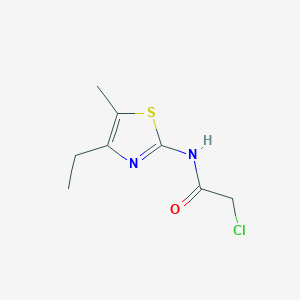

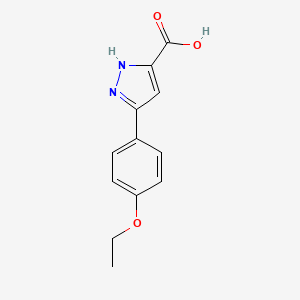

![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)

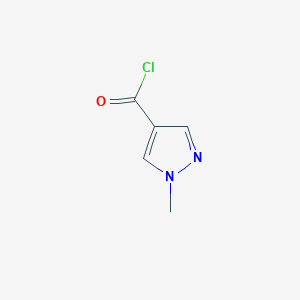

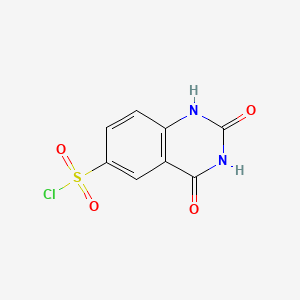

![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)

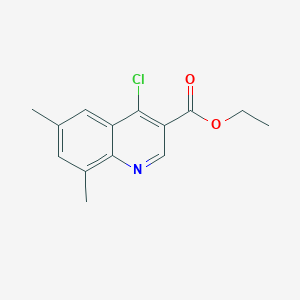

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)

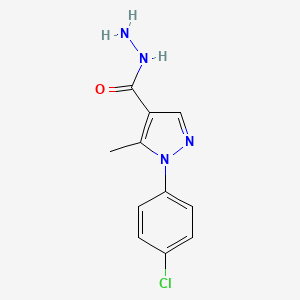

![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)